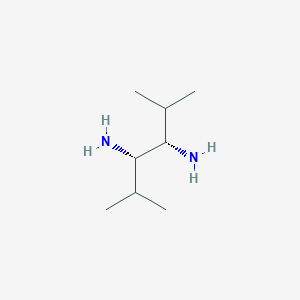

(3S,4S)-2,5-Dimethylhexane-3,4-diamine

Description

BenchChem offers high-quality (3S,4S)-2,5-Dimethylhexane-3,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4S)-2,5-Dimethylhexane-3,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1093059-45-0 |

|---|---|

Molecular Formula |

C8H20N2 |

Molecular Weight |

144.26 g/mol |

IUPAC Name |

(3S,4S)-2,5-dimethylhexane-3,4-diamine |

InChI |

InChI=1S/C8H20N2/c1-5(2)7(9)8(10)6(3)4/h5-8H,9-10H2,1-4H3/t7-,8-/m0/s1 |

InChI Key |

KQDYUNYMUMMKOL-YUMQZZPRSA-N |

Isomeric SMILES |

CC(C)[C@@H]([C@H](C(C)C)N)N |

Canonical SMILES |

CC(C)C(C(C(C)C)N)N |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture and Reactivity of (3S,4S)-2,5-Dimethylhexane-3,4-diamine: A Technical Guide

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Stereochemical causality, dynamic covalent chemistry, and protocol validation.

Executive Summary

In the landscape of dynamic covalent chemistry (DCC) and asymmetric synthesis, chiral vicinal diamines serve as foundational building blocks. While standard diamines like ethylenediamine (EDA) or 1,2-diaminocyclohexane (CHDA) predictably form di-imines upon condensation with aldehydes, (3S,4S)-2,5-Dimethylhexane-3,4-diamine (S,S-DMHDA) presents a profound deviation from this norm.

As a Senior Application Scientist, I have observed that the failure of many dynamic covalent assemblies stems from a misunderstanding of steric micro-environments. This whitepaper deconstructs the stereochemical architecture of (3S,4S)-DMHDA, explaining how its bulky isopropyl groups dictate a kinetic preference for aminal formation over imine formation [1]. We will explore the causality behind this "aminal trap" and provide a self-validating experimental protocol to bypass it, enabling the synthesis of highly soluble porous organic cages (POCs).

Stereochemical Architecture & Conformational Causality

The defining feature of (3S,4S)-DMHDA is the presence of two isopropyl groups on adjacent chiral centers (C3 and C4). This is not merely a structural footnote; it is the primary driver of the molecule's reactivity.

The Dihedral Restriction

In unhindered diamines, the N-C-C-N backbone freely rotates to minimize steric clash, allowing the primary amines to project outward for intermolecular reactions. In (3S,4S)-DMHDA, the massive steric bulk of the adjacent isopropyl groups severely restricts the conformational landscape. To minimize gauche interactions between these alkyl groups, the molecule is forced into a conformation where the two amine groups are held in close spatial proximity.

This pre-organization fundamentally alters the reaction trajectory when exposed to multivalent aldehydes like 1,3,5-triformylbenzene (TFB).

Causality flow showing how isopropyl steric bulk in (3S,4S)-DMHDA dictates aminal formation.

The Reactivity Dichotomy: Imine vs. Aminal Formation

When designing porous organic cages (e.g., the [4+6] Tri4Di6 architectures), the thermodynamic goal is the formation of a continuous imine network. However, (3S,4S)-DMHDA introduces a severe kinetic trap [1].

The Mechanism of the Aminal Trap:

-

Initial Condensation: One primary amine of (3S,4S)-DMHDA condenses with an aldehyde to form a mono-imine.

-

Intramolecular Attack: Because the restricted dihedral angle forces the second amine into proximity with the newly formed imine carbon, an intramolecular nucleophilic attack occurs faster than any intermolecular reaction.

-

Dead-End Cyclization: This results in the formation of a highly stable 5-membered imidazolidine ring (an aminal).

Unlike imines, which readily undergo dynamic covalent exchange (transimination) to correct structural defects during self-assembly, these sterically shielded aminals are thermodynamically stable dead-ends. They halt the polymerization or cage-assembly process, resulting in low-yield oligomers or isolated tri-aminal side products.

Quantitative Comparison of Diamine Reactivity

To illustrate this causality, we compare the condensation products of various diamines when reacted with benzaldehyde. The data clearly demonstrates that only the vicinal di-isopropyl substitution of DMHDA forces the aminal pathway.

| Diamine | Structural Substituent | Product (1 eq Aldehyde) | Product (2 eq Aldehyde) |

| Ethylenediamine (EDA) | None | Mono-imine | Bis-imine |

| 1,2-Diaminocyclohexane (CHDA) | Cyclohexyl backbone | Mono-imine | Bis-imine |

| 2-Methylpropane-1,2-diamine (MPDA) | Gem-dimethyl | Mono-imine | Bis-imine |

| (3S,4S)-2,5-Dimethylhexane-3,4-diamine | Vicinal di-isopropyl | Aminal | Aminal + Partial Imine |

Table 1: Competitive condensation outcomes based on steric hindrance. Data synthesized from control experiments in POC development.[1]

Overcoming the Trap: Chaperone-Assisted Assembly Protocol

To successfully utilize (3S,4S)-DMHDA in the synthesis of complex architectures like the highly soluble CC21 porous organic cage, we must disrupt the aminal cyclization kinetics.

The Scientific Solution: The introduction of a mono-amine "chaperone" (such as isobutylamine). The mono-amine outcompetes the diamine for initial aldehyde condensation, creating a statistical mixture of transient imines. This "scrambling" prevents the immediate intramolecular cyclization of DMHDA, allowing transimination pathways to slowly guide the system toward the thermodynamic [4+6] imine cage.

Reaction pathways of (3S,4S)-DMHDA showing the aminal kinetic trap vs. chaperone-assisted assembly.

Self-Validating Experimental Workflow

The following protocol details the chaperone-assisted synthesis of the CC21 cage. It is designed as a self-validating system : by conducting the reaction directly in an NMR solvent, the transition from kinetic intermediates to the thermodynamic product is monitored in real-time, ensuring process integrity.

Reagents & Materials:

-

1,3,5-Triformylbenzene (TFB): 4 equivalents

-

(3S,4S)-2,5-Dimethylhexane-3,4-diamine dihydrochloride: 6 equivalents

-

Isobutylamine (Chaperone): 3 equivalents

-

Triethylamine (Base): 3.3 equivalents (to neutralize the diamine salt)

-

Solvent: CDCl₃ (Deuterated chloroform)

Step-by-Step Methodology:

-

Preparation of the Aldehyde Matrix: Dissolve TFB (0.206 mmol, 4 eq.) in 3.0 mL of CDCl₃ in a highly inert, dry reaction vial.

-

Chaperone Introduction: Add isobutylamine (0.154 mmol, 3 eq.) to the TFB solution. Stir for 10 minutes at room temperature to initiate the formation of transient mono-imines.

-

Diamine Activation: In a separate vial, suspend (3S,4S)-DMHDA·2HCl (0.308 mmol, 6 eq.) in 3.0 mL of CDCl₃. Add triethylamine (1.02 mmol, 3.3 eq.) to liberate the free base diamine.

-

Assembly Initiation: Transfer the activated diamine solution dropwise into the aldehyde/chaperone matrix under continuous magnetic stirring.

-

In-Situ Analytical Validation (The Self-Validating Step):

-

Extract 0.5 mL aliquots at

, -

Analyze via ¹H NMR spectroscopy.

-

Validation Criteria: Early spectra will show a complex mixture of peaks in the 4.0–5.5 ppm region, indicative of imidazolidine (aminal) ring protons. Over 7 days, these peaks must disappear, replaced by a highly symmetric, sharp singlet at ~8.1 ppm, confirming the formation of the continuous imine bonds of the CC21 cage.

-

-

Isolation: Once NMR confirms complete conversion, precipitate the cage by diffusing methanol into the CDCl₃ solution, yielding chirally pure CC21 crystals.

Conclusion

(3S,4S)-2,5-Dimethylhexane-3,4-diamine is a masterclass in how localized steric environments dictate macroscopic molecular assembly. By understanding that its bulky isopropyl groups force an intramolecular aminal trap, researchers can intelligently design around this limitation using mono-amine chaperones. This approach not only rescues the synthesis of advanced porous materials but also provides a robust framework for handling other sterically hindered chiral ligands in drug development and asymmetric catalysis.

References

-

Greenaway, R. J., et al. (2023). "Competitive Aminal Formation during the Synthesis of a Highly Soluble, Isopropyl-Decorated Imine Porous Organic Cage." Chemical Communications, Royal Society of Chemistry. URL: [Link]

Thermodynamic Properties of C₂-Symmetric Chiral Diamines: A Technical Guide to Chiral Recognition and Catalysis

Abstract

C₂-symmetric chiral diamines are a cornerstone of modern asymmetric synthesis, serving as privileged ligands in a vast array of catalytic transformations and as powerful selectors in chiral recognition. Their efficacy is deeply rooted in the thermodynamic principles that govern their interactions with metals and other chiral molecules. This guide provides an in-depth exploration of the thermodynamic properties of these crucial compounds. We will dissect the experimental and computational methodologies used to quantify the subtle energetic differences that drive enantioselectivity. By examining the interplay of enthalpy and entropy in chiral recognition and complexation, this document offers researchers, scientists, and drug development professionals a comprehensive framework for understanding and leveraging the thermodynamic landscape of C₂-symmetric chiral diamines.

Introduction: The Thermodynamic Imperative in Asymmetric Synthesis

The remarkable ability of C₂-symmetric chiral diamines to control stereochemical outcomes in chemical reactions is not a matter of chance, but a direct consequence of well-defined energetic preferences.[1] The formation of diastereomeric complexes between a chiral diamine and a substrate or metal center proceeds through transition states with distinct energy levels. The magnitude of this energy difference, often just a few kilojoules per mole, dictates the enantiomeric excess of the product. Therefore, a thorough understanding of the thermodynamic parameters—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—is paramount for the rational design of more efficient and selective catalytic systems.

C₂-symmetry, a key structural feature of many successful chiral ligands like 1,2-diphenylethylenediamine (DPEN) and trans-1,2-diaminocyclohexane (DACH), simplifies the number of possible diastereomeric transition states, often leading to higher enantioselectivities. This guide will delve into how the thermodynamic signatures of these interactions can be precisely measured and computationally modeled, providing invaluable insights into the forces governing chiral recognition.

Experimental Determination of Thermodynamic Parameters: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) has emerged as the gold-standard technique for the direct measurement of thermodynamic parameters in solution.[2][3] Unlike other methods that may only determine the binding affinity, ITC provides a complete thermodynamic profile of a binding event in a single experiment, quantifying the binding constant (Kₐ), stoichiometry (n), and the enthalpy of binding (ΔH). From these values, the Gibbs free energy (ΔG) and entropy of binding (ΔS) can be calculated using the fundamental equation:

ΔG = -RTln(Kₐ) = ΔH - TΔS

This comprehensive dataset allows for a deep understanding of the driving forces behind molecular interactions.

The Causality Behind ITC: Why Direct Measurement Matters

The power of ITC lies in its direct measurement of heat changes upon binding. This is crucial because it allows for the deconvolution of the Gibbs free energy into its enthalpic and entropic components. An interaction may be driven by favorable enthalpic contributions, such as the formation of strong hydrogen bonds or coordination bonds, or by favorable entropic contributions, often associated with the release of solvent molecules from the binding interface (the hydrophobic effect). Understanding this balance is critical for optimizing ligand design. For instance, a chemist might seek to improve a ligand's binding affinity by introducing a functional group that can form an additional hydrogen bond (enthalpic gain), or by modifying its shape to displace more water molecules upon binding (entropic gain).

Self-Validating Experimental Protocol for ITC Analysis of Chiral Diamine-Metal Complexation

The following protocol outlines a robust, self-validating workflow for determining the thermodynamic parameters of a C₂-symmetric chiral diamine binding to a metal ion.

Step 1: Meticulous Sample Preparation

-

Purity is Paramount: Both the chiral diamine ligand and the metal salt must be of the highest possible purity. Impurities can lead to erroneous heat signals.

-

Buffer Matching: The ligand and the metal ion solution must be prepared in an identical buffer.[4] Even minute differences in buffer composition or pH can lead to significant heats of dilution, which can obscure the true heat of binding. Dialysis of the metal salt solution against the buffer used to dissolve the ligand is a highly recommended practice.

-

Accurate Concentration Determination: The concentrations of both the ligand and the metal ion must be known with high accuracy. Errors in concentration will directly impact the calculated stoichiometry and binding constant.

Step 2: Instrument Setup and Equilibration

-

Cleaning: Thoroughly clean the sample and reference cells and the titration syringe with detergent and water, followed by extensive rinsing with the matched buffer.

-

Loading: Load the metal ion solution into the sample cell and the chiral diamine solution into the syringe. Ensure no air bubbles are present in either the cell or the syringe.

-

Thermal Equilibration: Allow the instrument to equilibrate for a sufficient period to achieve a stable baseline before starting the titration.

Step 3: The Titration Experiment

-

Injection Parameters: A typical experiment consists of a series of small injections (e.g., 2-10 µL) of the ligand solution into the sample cell containing the metal ion. The initial injections should result in large heat changes as most of the injected ligand binds. As the metal ion becomes saturated, the heat changes will diminish.

-

Control Experiment: A crucial self-validating step is to perform a control titration by injecting the ligand solution into the buffer alone (without the metal ion). The heat changes observed in this experiment represent the heat of dilution of the ligand. These values should be small and will be subtracted from the binding data.

Step 4: Data Analysis and Interpretation

-

Integration: The raw ITC data, a series of peaks corresponding to each injection, is integrated to determine the heat change per injection.

-

Subtraction of Controls: The heat of dilution from the control experiment is subtracted from the integrated data.

-

Binding Isotherm: The corrected heat per injection is plotted against the molar ratio of ligand to metal ion. This creates a binding isotherm.

-

Model Fitting: The binding isotherm is fitted to a suitable binding model (e.g., a one-site or two-site binding model) using non-linear regression.[5] This fitting process yields the values for Kₐ, ΔH, and the stoichiometry (n).

-

Calculation of ΔG and ΔS: With Kₐ and ΔH determined, ΔG and ΔS are calculated using the thermodynamic equation mentioned earlier.

Diagram: Experimental Workflow for ITC

Caption: The synergistic relationship between experimental (ITC) and computational (DFT, MD) approaches in thermodynamic studies.

Analysis of Thermodynamic Data: The Driving Forces of Chiral Recognition

The thermodynamic data obtained from ITC and computational studies provide a quantitative basis for understanding chiral recognition. A key aspect of this analysis is examining the relative contributions of enthalpy and entropy to the overall binding free energy.

Enthalpy-Entropy Compensation

In many systems involving molecular recognition, a phenomenon known as enthalpy-entropy compensation is observed. This means that a favorable change in enthalpy (more negative ΔH) is often accompanied by an unfavorable change in entropy (more negative ΔS), and vice versa. This can arise from the fact that stronger binding interactions (favorable enthalpy) often lead to a more ordered system (unfavorable entropy). Understanding this compensation is crucial for ligand optimization, as efforts to improve one parameter may be counteracted by a change in the other.

Case Study: Thermodynamics of DACH-Metal Complexes

Trans-1,2-diaminocyclohexane (DACH) is a widely used C₂-symmetric chiral diamine. Thermodynamic studies on the complexation of its enantiomers with various metal ions reveal the subtle energetic differences that underpin its utility in asymmetric catalysis.

For example, studies on the complexation of cis- and trans-1,2-cyclohexanediamines with metal ions like Cu²⁺, Ni²⁺, Zn²⁺, and Cd²⁺ have shown that the stability of the resulting chelates is significantly influenced by entropy. [6]The formation of a chelate ring with the diamine leads to a favorable entropy change due to the release of multiple solvent molecules that were previously coordinated to the metal ion. This is known as the chelate effect. The differences in stability between complexes of cis- and trans-DACH can often be attributed to the strain within the chelate ring and the resulting impact on both enthalpy and entropy. [6] Table 1: Thermodynamic Parameters for the Formation of Metal Complexes with 1,2-Cyclohexanediamines at 25°C

| Metal Ion | Ligand | log K₁ | -ΔG₁ (kcal/mol) | -ΔH₁ (kcal/mol) | ΔS₁ (cal/mol·K) |

| Cu²⁺ | cis-DACH | 10.33 | 14.1 | 14.3 | -0.7 |

| Cu²⁺ | trans-DACH | 10.82 | 14.76 | 15.5 | -2.5 |

| Ni²⁺ | cis-DACH | 7.02 | 9.57 | 9.5 | 0.2 |

| Ni²⁺ | trans-DACH | 7.63 | 10.41 | 10.8 | -1.3 |

| Zn²⁺ | cis-DACH | 5.86 | 7.99 | 6.8 | 4.0 |

| Zn²⁺ | trans-DACH | 6.13 | 8.36 | 7.4 | 3.2 |

| Cd²⁺ | cis-DACH | 5.56 | 7.58 | 7.3 | 1.0 |

| Cd²⁺ | trans-DACH | 5.82 | 7.94 | 8.1 | -0.5 |

Data adapted from "A Thermodynamic Study of Some Complexes of Metal Ions with Polyamines" by F. A. Goth and G. A. Carlson. Note: Original data may have been determined by methods other than ITC, but illustrates the thermodynamic principles. [6] The data in Table 1 illustrates that for a given metal ion, the trans-DACH isomer generally forms a slightly more stable complex (larger log K₁ and more negative ΔG₁) than the cis isomer. The binding is primarily driven by a large, favorable enthalpy change, with a small and often unfavorable entropy change. The subtle differences in these thermodynamic parameters between the two diastereomeric complexes are what enable enantioselective recognition and catalysis.

Conclusion: From Thermodynamic Understanding to Rational Design

The thermodynamic properties of C₂-symmetric chiral diamines are not merely academic curiosities; they are the fundamental drivers of their synthetic utility. A quantitative understanding of the Gibbs free energy, enthalpy, and entropy of their interactions with metal centers and substrates provides a powerful platform for the rational design of new and improved chiral ligands and catalysts.

By combining the precision of experimental techniques like Isothermal Titration Calorimetry with the molecular-level insights from computational methods such as DFT and MD, researchers can move beyond serendipitous discovery towards a more predictive science of asymmetric catalysis. This integrated approach, grounded in the principles of thermodynamics, will continue to be a vital tool for scientists and professionals in the ongoing quest for more efficient and selective chemical transformations.

References

-

Ohtaki, H., et al. Free energy, enthalpy, and entropy of formation for copper(II) complexes with some C(1)-substituted 1,2-diaminoethanes. Journal of Solution Chemistry, 10 , 139-152 (1981). [Link]

-

Wiseman, T., et al. Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data. Journal of the American Chemical Society, 111 (15), 5490-5495 (1989). [Link]

-

De Robertis, A., et al. Formation of metal complexes with ethylenediamine: a critical survey of equilibrium constants, enthalpy and entropy values. Annali di Chimica, 75 (11-12), 491-521 (1985). [Link]

-

Polese, P., et al. Entropy and Enthalpy Effects on Metal Complex Formation in Non-Aqueous Solvents: The Case of Silver(I) and Monoamines. Molecules, 27 (18), 5863 (2022). [Link]

-

Isothermal titration calorimetry. Wikipedia. [Link]

-

Latajka, Z., et al. Thermodynamic parameters for complexation of alkali metal cations with a tertiary amide calixa[7]rene derivative in strongly cation solvating solvents. Journal of the Chemical Society, Perkin Transactions 2, (8), 1557-1562 (1998). [Link]

-

Mayorga, O. L., & Straume, M. Isothermal Titration Calorimetry. Current Protocols in Protein Science, Chapter 20, Unit 20.4 (2001). [Link]

-

Chapter 9. Isothermal titration calorimetry. Moodle@Units. [Link]

-

Lewis, E. A., et al. Modeling Complex Equilibria in ITC Experiments: Thermodynamic Parameters Estimation for a Three Binding Site Model. Analytical Biochemistry, 401 (2), 294-306 (2010). [Link]

-

Chen, Y., et al. 1,2-Diphenylethylenediamine linked chiral Ti(iv) complex—a new entry to the highly enantioselective silylcyanation of aliphatic and aromatic aldehydes. Chemical Communications, (20), 2312-2313 (2003). [Link]

-

Heravi, M. M., et al. DFT studies of copper(II) complexes of cis-1,2-diaminocyclohexane (Dach) and crystal structure of [Cu(Dach)2(H2O)]Cl2. Journal of the Iranian Chemical Society, 9 , 615-622 (2012). [Link]

-

Korzhavyi, P. A. Thermodynamic properties of copper compounds with oxygen and hydrogen from first principles. SKB Technical Report TR-10-30. (2010). [Link]

-

Polese, P., et al. Entropy and Enthalpy Effects on Metal Complex Formation in Non-Aqueous Solvents: The Case of Silver(I) and Monoamines. Molecules, 27 (18), 5863 (2022). [Link]

-

Mustafa, J., et al. TRANSITION METAL COMPLEXES OF DERIVATIZED CHIRAL DIHYDRO-1,2,4-TRIAZIN-6-ONES. Heterocyclic Communications, 5 (1), 5-10 (1999). [Link]

-

Fomina, I. G., et al. Synthesis, Structure, and Magnetic and Biological Properties of Copper(II) Complexes with 1,3,4-Thiadiazole Derivatives. Molecules, 26 (21), 6689 (2021). [Link]

-

Seebach, D., et al. Diamine Ligands for Asymmetric Catalysis: Facile Synthesis of C2-Symmetric Piperazines from Seebach's Oxazolidinone. Helvetica Chimica Acta, 88 (8), 2047-2062 (2005). [Link]

-

Sharpless, K. B., et al. A Comparative Study of C2-Symmetric and C1-Symmetric Hydroxamic Acids in Vanadium-Catalyzed Asymmetric Epoxidation of Allylic Alcohols. Angewandte Chemie International Edition, 43 (3), 354-357 (2004). [Link]

-

Lomaka, A., et al. Thermodynamic Studies of Complexes in Cu(II)/Uridine-5′-Diphosphoglucuronic Acid System. Molecules, 29 (15), 3695 (2024). [Link]

-

Goth, F. A., & Carlson, G. A. A Thermodynamic Study of Some Complexes of Metal Ions with Polyamines. Journal of the American Chemical Society, 84 (23), 4483-4487 (1962). [Link]

-

Jansone-Popova, S., et al. The complexation and solvent extraction properties of a phenanthroline diamide extractant for trivalent actinide and lanthanide ions. Inorganic Chemistry Frontiers, 8 (1), 115-127 (2021). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 3. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Modeling Complex Equilibria in ITC Experiments: Thermodynamic Parameters Estimation for a Three Binding Site Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Thermodynamic Study of Some Complexes of Metal Ions with Polyamines (Journal Article) | OSTI.GOV [osti.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Conformational Analysis of the (3S,4S)-2,5-Dimethylhexane-3,4-diamine Backbone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional arrangement of a molecule is fundamentally linked to its chemical reactivity and biological activity. For chiral vicinal diamines, such as (3S,4S)-2,5-Dimethylhexane-3,4-diamine, the conformational preferences of the carbon-carbon backbone dictate the spatial orientation of the crucial amine functionalities. This guide provides a comprehensive framework for elucidating the conformational landscape of this diamine, integrating computational modeling with experimental verification through spectroscopic techniques. A thorough understanding of its conformational behavior is paramount for its application in asymmetric synthesis, catalysis, and as a scaffold in medicinal chemistry.[1][2][3]

Introduction: The Significance of Conformational Analysis

(3S,4S)-2,5-Dimethylhexane-3,4-diamine is a chiral vicinal diamine, a class of compounds that are of significant interest as building blocks in pharmaceuticals, agrochemicals, and as ligands for asymmetric catalysis.[1][2][3] The relative orientation of the two amino groups, governed by the rotation around the central C3-C4 bond, is critical to its function. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and to quantify their relative energies and populations. For the title diamine, the interplay of steric hindrance between the bulky isopropyl groups and the potential for intramolecular hydrogen bonding between the amine groups are the primary determinants of its conformational preferences.

This guide will delineate a systematic approach to unravel the conformational intricacies of (3S,4S)-2,5-Dimethylhexane-3,4-diamine, providing both the theoretical underpinnings and practical, step-by-step protocols for its comprehensive analysis.

Theoretical Framework: Gauche vs. Anti Conformations and Intramolecular Interactions

Rotation around the central C3-C4 bond of (3S,4S)-2,5-Dimethylhexane-3,4-diamine gives rise to a continuum of conformations, with the staggered conformations representing energy minima and the eclipsed conformations representing energy maxima. The key staggered conformations are the anti and gauche forms, depicted by Newman projections.

-

Anti Conformation: The two amino groups are positioned 180° apart. This arrangement generally minimizes steric repulsion between large substituents.

-

Gauche Conformation: The two amino groups are positioned at a 60° dihedral angle.[4] While this can introduce steric strain, it may be stabilized by favorable intramolecular interactions.

A crucial factor influencing the conformational equilibrium in vicinal diamines is the potential for intramolecular hydrogen bonding between the two amino groups.[5][6] This interaction, where a hydrogen from one amine group forms a bond with the lone pair of the other nitrogen, can significantly stabilize the gauche conformation. Additionally, the "gauche effect," an electronic phenomenon where a gauche arrangement of electronegative substituents is favored, can also play a role.[4][7]

Computational Conformational Analysis: A Predictive Workflow

Computational chemistry provides a powerful tool for predicting the relative stabilities of different conformers.[8][9] A typical workflow involves an initial broad conformational search followed by higher-level quantum mechanical calculations for refinement.

Protocol for Computational Analysis

-

Initial Structure Generation: Build the (3S,4S)-2,5-Dimethylhexane-3,4-diamine molecule in a molecular modeling software.

-

Conformational Search (Molecular Mechanics):

-

Employ a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic conformational search.

-

This initial, computationally less expensive step will identify a set of low-energy conformers.

-

-

Geometry Optimization and Energy Calculation (Quantum Mechanics):

-

Take the low-energy conformers from the molecular mechanics search and perform geometry optimization using a more accurate method, such as Density Functional Theory (DFT). A common choice is the B3LYP functional with a Pople-style basis set (e.g., 6-31G(d)).

-

This step refines the structures and provides more accurate relative energies.

-

-

Frequency Analysis:

-

Perform a frequency calculation on each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

The frequency calculations also provide thermodynamic data, such as Gibbs free energies, which can be used to predict the relative populations of the conformers at a given temperature using the Boltzmann distribution.

-

Caption: Workflow for computational conformational analysis.

Predicted Conformational Energies

| Conformer | Dihedral Angle (N-C3-C4-N) | Relative Energy (kcal/mol) | Predicted Population (298 K) |

| Gauche 1 | ~60° | 0.00 | High |

| Gauche 2 | ~-60° | 0.00 | High |

| Anti | 180° | > 1.5 | Low |

Note: The values presented are illustrative and would need to be determined by actual calculations. The gauche conformers are predicted to be significantly more stable due to stabilizing intramolecular hydrogen bonding, overcoming the steric repulsion of the isopropyl groups.

Experimental Verification: Spectroscopic Approaches

While computational methods are predictive, experimental validation is crucial for a complete understanding. NMR and IR spectroscopy are powerful techniques for probing molecular conformation in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly the analysis of proton-proton coupling constants (³JHH), provides through-bond information about dihedral angles.[10][11][12][13] The Karplus equation relates the magnitude of the vicinal coupling constant to the dihedral angle between the coupled protons. For the C3-H and C4-H protons in (3S,4S)-2,5-Dimethylhexane-3,4-diamine, a large coupling constant would be expected for an anti-periplanar relationship, while smaller coupling constants are indicative of a gauche relationship.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve a known concentration of (3S,4S)-2,5-Dimethylhexane-3,4-diamine in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

-

Spectral Analysis:

-

Identify the signals corresponding to the C3-H and C4-H protons.

-

Measure the coupling constant (³JHH) between these two protons.

-

-

Interpretation: A small observed coupling constant would strongly suggest a predominance of the gauche conformers in solution.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent method for detecting hydrogen bonding.[14][15][16][17][18] The N-H stretching vibrations in amines typically appear in the region of 3300-3500 cm⁻¹. In the absence of hydrogen bonding, primary amines show two sharp bands. Intramolecular hydrogen bonding causes a shift of the N-H stretching frequency to a lower wavenumber (red shift) and often results in a broadening of the absorption band.[14][17]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a dilute solution of (3S,4S)-2,5-Dimethylhexane-3,4-diamine in a non-polar solvent (e.g., CCl₄ or C₂Cl₄) to minimize intermolecular hydrogen bonding.[6]

-

Data Acquisition: Record the IR spectrum of the solution, focusing on the N-H stretching region (3000-3600 cm⁻¹).

-

Interpretation: The presence of a broad absorption band at a lower frequency than expected for a free N-H stretch would be strong evidence for the existence of intramolecular hydrogen bonding, and thus a significant population of the gauche conformer.

Caption: Experimental validation of the predominant conformation.

Synthesis of Findings and Implications

The defined spatial relationship of the amino groups in the preferred gauche conformation has profound implications for the molecule's utility:

-

Asymmetric Catalysis: When used as a chiral ligand in metal-catalyzed reactions, the fixed orientation of the nitrogen lone pairs will dictate the stereochemical outcome of the transformation.

-

Drug Design: If incorporated into a larger molecule, the conformational rigidity of this diamine backbone will pre-organize the molecule for specific interactions with a biological target.

-

Molecular Recognition: The defined geometry makes it an excellent candidate for host-guest chemistry and the construction of supramolecular assemblies.

References

-

An, Y., et al. (2013). Improved stereochemical analysis of conformationally flexible diamines by binding to a bisporphyrin molecular clip. PubMed. Available at: [Link]

-

Tummalapalli, S. R., et al. (2017). Synthesis and computational analysis of conformationally restricted [3.2.2]- and [3.2.1]-3-azabicyclic diamines. Montclair State University. Available at: [Link]

-

Chen, C. C., & Wu, C. C. (1997). Intramolecular Hydrogen Bonding, Gauche Interactions, and Thermodynamic Functions of 1,2-Ethanediamine, 1,2-Ethanediol, and 2-Aminoethanol: A Global Conformational Analysis. The Journal of Physical Chemistry A. Available at: [Link]

-

The Royal Society of Chemistry. (2024). Chiral Vicinal Diamines. The Royal Society of Chemistry. Available at: [Link]

-

Chemeurope.com. Gauche effect. chemeurope.com. Available at: [Link]

-

MDPI. (2022). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. MDPI. Available at: [Link]

-

Krest'yaninov, M. A., & Berezin, K. V. (2017). Intra- and Intermolecular Hydrogen Bonds in Ethylene Glycol, Monoethanolamine, and Ethylenediamine. ResearchGate. Available at: [Link]

-

Peachey, R. M. (1978). Conformational studies of diamine chelate rings. UQ eSpace. Available at: [Link]

-

Tummalapalli, S. R., et al. (2017). Synthesis and computational analysis of conformationally restricted [3.2.2]- and [3.2.1]-3-azabicyclic diamines. Tetrahedron Letters. Available at: [Link]

-

Unknown. IR spectroscopy. Unknown Source. Available at: [Link]

-

Wang, H., et al. (2022). Intermolecular hydrogen bonding in N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine. IUCr. Available at: [Link]

-

Li, K., et al. (2023). Asymmetric Synthesis of Vicinal Tetrasubstituted Diamines via Reductive Coupling of Ketimines Templated by Chiral Diborons. PubMed. Available at: [Link]

-

Unknown. (2007). HYDROGEN BOND-DIRECTED STEREOSPECIFIC INTERACTIONS IN (A) GENERAL SYNTHESIS OF CHIRAL VICINAL DIAMINES AND (B) GENERATIO. Unknown Source. Available at: [Link]

-

Journal of Chemical Reviews. (2023). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Journal of Chemical Reviews. Available at: [Link]

-

Unknown. Infrared (IR) Spectroscopy. Unknown Source. Available at: [Link]

-

Unknown. IR Spectroscopy. Unknown Source. Available at: [Link]

-

Quora. (2021). How does hydrogen bonding affect the IR spectra?. Quora. Available at: [Link]

-

ResearchGate. (1978). Conformational analysis of coordination compounds. IX. H N.M.R. study of diamagnetic complexes of (R)-1-Phenylethane-1,2-diamine. ResearchGate. Available at: [Link]

-

CSIRO Publishing. (1978). Conformational analysis of coordination compounds. IX. 1H N.M.R. study of diamagnetic complexes of (R)-1-Phenylethane-1,2-diamine. Australian Journal of Chemistry. Available at: [Link]

-

Krueger, P. J., & Mettee, H. D. (1965). Intramolecular hydrogen bonds in ethylenediamines and otheraliphatic diamines. Canadian Journal of Chemistry. Available at: [Link]

-

Wikipedia. Gauche effect. Wikipedia. Available at: [Link]

-

Unknown. Geometry of Organic Compounds. Unknown Source. Available at: [Link]

-

Jackman, L. M., & Jen, T. (1975). Nuclear magnetic resonance spectroscopy. XIII. Amidines. VII. Proton and carbon-13 nuclear magnetic resonance studies on the tautomerism, geometrical isomerism, and conformation of some cyclic amidines, guanidines, and related systems. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (2018). Molecular Design Exploiting a Fluorine gauche Effect as a Stereoelectronic Trigger. ResearchGate. Available at: [Link]

-

ConnectSci. (1978). Conformational analysis of coordination compounds. IX. 1 H N.M.R. study of diamagnetic complexes of (R)-1-Phenylethane-1,2-diamine. Australian Journal of Chemistry. Available at: [Link]

-

RSC Publishing. (2024). Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing. Available at: [Link]

-

Bickelhaupt, F. M., & Fernández, I. (2018). The Gauche Effect in XCH2CH2X Revisited. PMC. Available at: [Link]

-

YouTube. (2025). 2024 Organic Chemistry Horizon Prize: Chiral Vicinal Diamines 1. YouTube. Available at: [Link]

-

ACS Publications. (2004). Catalytic Asymmetric Synthesis of Vicinal Diamine Derivatives through Enantioselective N-Allylation Using Chiral π-Allyl Pd-Catalyst. Organic Letters. Available at: [Link]

-

MDPI. (2023). Structure, Conformation and Contact Analyses of Six Aromatic Diamide Diesters. MDPI. Available at: [Link]

-

ResearchGate. (2014). Conformational Analysis of cis- and trans-Isomers of 2,5-Dimethyl-1,3- dioxane. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2020). 2.16: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. Available at: [Link]

-

Homework.Study.com. Draw the Newman projection of the least stable and the most stable conformation of 3,4-dimethyl hexane. Homework.Study.com. Available at: [Link]

Sources

- 1. Chiral Vicinal Diamines [rsc.org]

- 2. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Gauche_effect [chemeurope.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Gauche effect - Wikipedia [en.wikipedia.org]

- 8. researchwith.montclair.edu [researchwith.montclair.edu]

- 9. montclair.edu [montclair.edu]

- 10. Improved stereochemical analysis of conformationally flexible diamines by binding to a bisporphyrin molecular clip - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. UQ eSpace [espace.library.uq.edu.au]

- 12. researchgate.net [researchgate.net]

- 13. connectsci.au [connectsci.au]

- 14. dumdummotijheelcollege.ac.in [dumdummotijheelcollege.ac.in]

- 15. jchemrev.com [jchemrev.com]

- 16. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 17. narsammaacsc.org [narsammaacsc.org]

- 18. quora.com [quora.com]

Technical Guide: Physical Properties, Solubility Profile, and Reactivity of (3S,4S)-2,5-Dimethylhexane-3,4-diamine

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Discipline: Dynamic Covalent Chemistry (DCC) & Asymmetric Synthesis

Executive Summary

(3S,4S)-2,5-Dimethylhexane-3,4-diamine (commonly abbreviated as S,S-DMHDA ) is a highly sterically hindered, chiral vicinal diamine. Characterized by an ethylenediamine backbone flanked by two bulky isopropyl groups, this molecule serves as a critical building block in the synthesis of chiral ligands and Porous Organic Cages (POCs)[1][2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the dual nature of S,S-DMHDA: how its unique steric bulk simultaneously imparts exceptional solubility to its macromolecular derivatives while creating significant kinetic bottlenecks—specifically, a strong preference for aminal over imine formation—during dynamic covalent assembly[1][3].

Physicochemical Properties & Molecular Geometry

The fundamental behavior of S,S-DMHDA is dictated by its molecular geometry. To minimize steric repulsion between the peripheral isopropyl groups and the carbon backbone, the molecule is forced into a conformation that compresses the N–C–C–N dihedral angle[3]. Computational modeling utilizing the semiempirical density functional tight-binding method (GFN2-xTB) confirms that this dihedral angle sits significantly closer to 0° compared to unhindered diamines[3][4].

This forced syn-like conformation drastically shortens the spatial distance between the two primary nitrogen atoms, a structural quirk that profoundly impacts its downstream reactivity[3].

Table 1: Fundamental Physicochemical Properties

| Property | Value | Structural Implication |

| IUPAC Name | (3S,4S)-2,5-Dimethylhexane-3,4-diamine | Defines the chiral, vicinal diamine core. |

| Molecular Formula | C8H20N2 | Hydrophobic, carbon-rich periphery[5]. |

| Molecular Weight | 144.26 g/mol | Low molecular weight building block[5]. |

| H-Bond Donors | 2 (Primary Amines) | Capable of dual condensation reactions[6]. |

| Steric Profile | High (Di-isopropyl substituted) | Forces short N–N distances; disrupts crystal packing[1][3]. |

Solubility Profile: The Role of Steric Disruption

In materials science and drug development, solubility is often the limiting factor for processability. The very steric bulk that defines S,S-DMHDA is highly advantageous for solubility[1].

When S,S-DMHDA is incorporated into a macromolecular structure—such as the [4+6] porous organic cage CC21 —the isopropyl groups project outward from the core[7][8]. These flexible, bulky moieties frustrate long-range intermolecular interactions, effectively disrupting the highly ordered crystal packing typically seen in imine-linked frameworks[1]. By reducing the lattice energy of the solid state, solvent molecules can easily penetrate and solvate the material.

Table 2: Comparative Solubility Profile

| Compound / Derivative | Solvent | Solubility Status | Mechanistic Cause |

| S,S-DMHDA (Free Base) | Chloroform (CHCl3) | Highly Soluble | Low molecular weight; high lipophilicity. |

| S,S-DMHDA (Salt) | Methanol (MeOH) | Soluble | Ionic dissociation of the dihydrochloride salt[9]. |

| CC21 Cage (Derivative) | Chloroform (CHCl3) | ~165 mg/mL | Isopropyl groups disrupt crystal packing, increasing free volume[8]. |

Insight: The solubility of the CC21 cage (~165 mg/mL) makes it one of the most highly soluble imine-linked porous organic cages reported, enabling advanced liquid-phase applications like Type II porous liquids[8][10].

Reactivity Profile: The Aminal vs. Imine Dichotomy

In standard Dynamic Covalent Chemistry (DCC), diamines react with aldehydes to form imines. This reaction is reversible, allowing the system to "proofread" structural errors and funnel toward the most thermodynamically stable product (e.g., a symmetric cage)[1][8].

However, S,S-DMHDA subverts this paradigm. Because the N–N distance is inherently shortened by the isopropyl groups, the initial formation of a mono-imine brings the second, unreacted amine into extreme proximity to the imine carbon[3]. This facilitates a rapid, intramolecular nucleophilic attack, irreversibly forming a stable 5-membered imidazolidine (aminal) ring [3][4].

This aminal formation acts as a kinetic trap. Instead of remaining in the reversible imine equilibrium required for cage assembly, the system crashes out into oligomeric dead-ends[2].

Figure 1: Divergent reaction pathways of (3S,4S)-DMHDA in dynamic covalent chemistry.

Experimental Methodologies

To empirically validate the kinetic preference for aminals over imines, researchers must utilize a self-validating, in situ tracking protocol[9]. The following methodology details the exact workflow for capturing these transient intermediates.

Protocol: In Situ NMR Tracking of Dynamic Covalent Assembly

Rationale: Chloroform-d (CDCl3) is selected as the solvent because it provides a non-coordinating, non-protic environment that solubilizes the hydrophobic intermediates without participating in hydrogen bonding, which could artificially skew the imine/aminal equilibrium[9]. Triethylamine is required to neutralize the dihydrochloride salt of S,S-DMHDA, liberating the nucleophilic free base[9][11].

Step-by-Step Procedure:

-

Reagent Preparation (Aldehyde): Dissolve 1,3,5-triformylbenzene (TFB) (4 eq., 0.206 mmol) in 3.0 mL of anhydrous CDCl3 in a clean, dry vial[9].

-

Amine Activation: In a separate vial, suspend (3S,4S)-2,5-dimethylhexane-3,4-diamine dihydrochloride (6 eq., 0.308 mmol) in 3.0 mL of CDCl3. Add triethylamine (3.3 eq., 1.02 mmol) dropwise to neutralize the hydrochloride salt[9][11].

-

Reaction Initiation: Combine the activated diamine solution with the TFB solution at room temperature (25°C) under continuous magnetic stirring[11].

-

In Situ Monitoring: Immediately transfer a 0.5 mL aliquot to an NMR tube. Acquire ¹H NMR spectra at precise intervals (t = 5 min, 30 min, 1 h, 24 h). Complement this with High-Resolution Mass Spectrometry (HRMS) to identify mass fragments of the [1+3] intermediates[9][11].

-

Data Quantification: Integrate the characteristic imine proton signal (typically ~8.0–8.5 ppm) against the aminal methine proton signal to quantify the kinetic preference and track the depletion of the aldehyde[1][9].

Figure 2: Experimental workflow for in situ NMR tracking of aminal vs. imine formation.

References

-

PubChem Compound Summary for CID 13529741 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

-

Competitive aminal formation during the synthesis of a highly soluble, isopropyl-decorated imine porous organic cage Source: Chemical Communications (RSC Publishing) URL:[Link]

-

Investigation into [4+6] porous organic cages and their use in porous liquids Source: The University of Liverpool Repository URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Competitive aminal formation during the synthesis of a highly soluble, isopropyl-decorated imine porous organic cage - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00072A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 2,5-Dimethylhexane-3,4-diamine | C8H20N2 | CID 13529741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,6-Dichloro-2,5-dimethylhexane-3,4-diamine | C8H18Cl2N2 | CID 20143796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Competitive aminal formation during the synthesis of a highly soluble, isopropyl-decorated imine porous organic cage - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00072A [pubs.rsc.org]

- 9. rsc.org [rsc.org]

- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 11. rsc.org [rsc.org]

A Deep Dive into Steric Influence: Isopropyl vs. Cyclohexyl Groups in Chiral Diamine Ligands

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of asymmetric catalysis, where the three-dimensional arrangement of atoms dictates the stereochemical outcome of a reaction, the choice of chiral ligand is paramount. Among the privileged scaffolds available to chemists, chiral diamines have established themselves as versatile and highly effective ligands for a wide array of transition metal-catalyzed transformations.[1] The precise tuning of their steric and electronic properties is a key strategy for optimizing catalytic activity and enantioselectivity. This technical guide provides a detailed comparison of two commonly employed bulky substituents on chiral diamine ligands: the isopropyl and cyclohexyl groups. By understanding their distinct steric and conformational characteristics, researchers can make more informed decisions in ligand design and catalyst development, ultimately accelerating the discovery and synthesis of chiral molecules for pharmaceutical and other applications.

The Fundamental Role of Steric Hindrance in Asymmetric Induction

Asymmetric catalysis relies on the creation of a chiral environment around the metal center, which preferentially stabilizes the transition state leading to one enantiomer of the product over the other. The steric bulk of the substituents on the chiral ligand plays a crucial role in defining the shape and size of this chiral pocket.[2] Larger, more sterically demanding groups can create a more ordered and constrained transition state, leading to higher levels of enantioselectivity. However, excessive steric hindrance can also impede substrate binding and slow down the reaction rate. Therefore, a delicate balance must be struck to achieve both high activity and high enantioselectivity.[3]

Isopropyl and Cyclohexyl Groups: A Tale of Two Steric Profiles

At first glance, both isopropyl and cyclohexyl groups are considered sterically bulky. However, a closer examination reveals significant differences in their size, shape, and conformational flexibility, which translate into distinct effects on catalytic performance.

Table 1: Comparison of Steric Parameters for Isopropyl and Cyclohexyl Groups

| Parameter | Isopropyl Group | Cyclohexyl Group |

| A-Value (kcal/mol) | ~2.15[4] | ~2.15 (for the ring itself) |

| Conformational Flexibility | High (rotation around C-N and C-C bonds) | Low (rigid chair conformation) |

| Shape | Conical | Broad and relatively flat |

The A-value, which quantifies the steric strain of a substituent in the axial position of a cyclohexane ring, is a useful measure of steric bulk.[4] While the A-value for an isopropyl group is approximately 2.15 kcal/mol, the cyclohexyl group, being a ring system, presents a more complex steric profile. Its rigidity and defined chair conformation can lead to more predictable and often more effective steric shielding in a catalyst's chiral pocket.

Impact on Ligand Conformation and the Chiral Pocket

The choice between an isopropyl and a cyclohexyl substituent directly influences the conformation of the chiral diamine ligand and, consequently, the architecture of the catalytic active site.

-

Isopropyl Groups: The free rotation around the C-N and C-C bonds of an isopropyl group allows it to adopt various conformations. While this flexibility can sometimes accommodate a broader range of substrates, it can also lead to a less well-defined chiral pocket, potentially resulting in lower enantioselectivities.

-

Cyclohexyl Groups: In contrast, the rigid chair conformation of a cyclohexyl group provides a more pre-organized and sterically defined environment. This rigidity can lead to a more ordered transition state, where the substrate's approach to the metal center is more strictly controlled, often resulting in higher enantioselectivities.[5] The fixed spatial orientation of the cyclohexyl ring can create a "steric wall" that effectively blocks one face of the substrate.

Figure 1. Comparison of conformational flexibility in isopropyl- vs. cyclohexyl-substituted diamine ligands.

Case Study: Asymmetric Hydrogenation of Ketones

The asymmetric hydrogenation of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis, and Noyori-type ruthenium catalysts, often featuring chiral diamine ligands, have proven to be exceptionally effective.[6] The nature of the substituents on the diamine ligand can significantly impact the catalyst's performance.

While direct comparative studies systematically replacing an N-isopropyl with an N-cyclohexyl group on an otherwise identical diamine ligand are not abundant in the literature, we can draw valuable insights from studies on related systems. For instance, in the asymmetric transfer hydrogenation of aryl ketones, chiral N,N'-dialkylated cyclohexanediamine derivatives have been shown to afford optically active alcohols with high enantiomeric excess (up to 93% ee).[1] This highlights the effectiveness of the rigid cyclohexane backbone in inducing high stereoselectivity.

Computational studies have also shed light on the role of steric repulsion between the substrate and the ligand in determining the stereochemical outcome. DFT calculations on manganese-catalyzed asymmetric hydrogenation of ketones with 1,2-diaminocyclohexane-derived ligands revealed that steric repulsion significantly influences the formation of the major product enantiomer.[2] This suggests that the well-defined steric profile of the cyclohexyl moiety plays a critical role in stereodifferentiation.

Experimental Protocols

Synthesis of N,N'-Dicyclohexyl-(1R,2R)-1,2-diaminocyclohexane

This protocol describes a general method for the N-alkylation of a chiral diamine.

Materials:

-

(1R,2R)-(-)-1,2-Diaminocyclohexane[7]

-

Cyclohexanone

-

Palladium on carbon (10 wt%)

-

Methanol

-

Hydrogen gas

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 eq) in methanol under an inert atmosphere, add cyclohexanone (2.2 eq).

-

Stir the mixture at room temperature for 1 hour to form the corresponding di-imine.

-

Carefully add 10 wt% palladium on carbon (5 mol%).

-

Transfer the reaction mixture to a high-pressure autoclave.

-

Pressurize the autoclave with hydrogen gas (10-50 atm) and stir the reaction at room temperature for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, carefully vent the autoclave and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford N,N'-dicyclohexyl-(1R,2R)-1,2-diaminocyclohexane.

Figure 2. General workflow for the synthesis of N,N'-dicyclohexyl-(1R,2R)-1,2-diaminocyclohexane.

Asymmetric Transfer Hydrogenation of Acetophenone

This protocol outlines a general procedure for evaluating the performance of a chiral diamine ligand in a Noyori-type asymmetric transfer hydrogenation.

Materials:

-

[Ru(p-cymene)Cl₂]₂

-

Chiral diamine ligand (e.g., N,N'-dicyclohexyl-(1R,2R)-1,2-diaminocyclohexane or N,N'-diisopropyl-(1R,2R)-1,2-diaminocyclohexane)

-

Acetophenone

-

Formic acid/triethylamine azeotrope (5:2)

-

Anhydrous solvent (e.g., dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (0.5 mol%) and the chiral diamine ligand (1.1 mol%) in the anhydrous solvent.

-

Stir the mixture at room temperature for 30 minutes to pre-form the catalyst.

-

Add acetophenone (1.0 eq) to the catalyst solution.

-

Add the formic acid/triethylamine azeotrope (2.0 eq).

-

Stir the reaction at the desired temperature (e.g., 25-40 °C) and monitor its progress by TLC or GC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Determine the conversion by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 5. Ligand Steric Contours to Understand the Effects of N-Heterocyclic Carbene Ligands on the Reversal of Regioselectivity in Ni-Catalyzed Reductive Couplings of Alkynes and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. (1R,2R)-(-)-1,2-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]

Technical Whitepaper: Electronic Properties of Nitrogen Donors in Dimethylhexane Diamine Ligands

This guide provides an in-depth technical analysis of the electronic and coordination properties of dimethylhexane diamine ligands, specifically focusing on their application in coordination chemistry and metallodrug development.

Executive Summary

Dimethylhexane diamine ligands represent a critical class of aliphatic nitrogen donors used to modulate the steric and electronic environment of transition metal complexes. Unlike rigid cyclic diamines (e.g., diaminocyclohexane in oxaliplatin) that enforce specific bite angles, dimethylhexane diamines introduce conformational flexibility and steric tunability .

This guide analyzes two primary isomers of interest in drug design:

-

N,N'-Dimethyl-1,6-hexanediamine (DMHDA): A secondary amine linker used in dinuclear platinum(II) anticancer agents and cationic lipid vectors.

-

2,5-Dimethyl-2,5-hexanediamine: A sterically hindered primary amine used to stabilize metal centers against oxidative attack through steric shielding.

Key Technical Insight: The electronic utility of these ligands is not defined solely by their Lewis basicity (pKa ~10.8–11.0) but by the "Chelo-Steric" interplay —where the entropic penalty of forming 7-membered chelate rings forces the ligand into a bridging mode, facilitating the formation of multi-nuclear species with distinct cytotoxicity profiles.

Structural & Electronic Fundamentals

Isomerism and Donor Classification

The specific placement of the methyl groups dictates the electronic donor strength and the steric cone angle of the nitrogen lone pair.

| Property | N,N'-Dimethyl-1,6-hexanediamine | 2,5-Dimethyl-2,5-hexanediamine |

| CAS Number | 13093-04-4 | 23578-35-0 |

| Amine Type | Secondary ( | Primary ( |

| Hybridization | ||

| Electronic Effect | +I Inductive Effect: Methyl group on Nitrogen increases electron density, enhancing | Steric Shielding: Gem-dimethyl groups on |

| Basicity (pKa) | ~11.06 (Predicted) | ~10.5–10.8 (Est.) |

| Coordination Mode | Bridging (Dinuclear) | Monodentate or Bridging |

Electronic Donor Strength (Sigma Donation)

Nitrogen donors in these aliphatic amines function as pure

-

Hard/Soft Character: The nitrogen is a "Hard" base. When paired with "Soft" acids like Platinum(II), the bond is thermodynamically stable but kinetically labile unless reinforced by the chelate effect.

-

HOMO Energy: The Highest Occupied Molecular Orbital (HOMO) is localized on the nitrogen lone pair. N-methylation (in DMHDA) raises the HOMO energy, theoretically making it a stronger nucleophile, though steric hindrance often masks this effect in reaction kinetics.

Coordination Chemistry: The "Bridging" Imperative

A critical electronic property of hexane-backbone diamines is their inability to support electronic communication between metal centers.

The Chelate Effect vs. Bridging

For a hexane diamine to chelate a single metal ion, it must form a 7-membered ring (Metal-N-C-C-C-C-N).

-

Thermodynamics: 7-membered rings are entropically disfavored compared to 5-membered (ethylenediamine) or 6-membered (propylenediamine) rings.

-

Result: In the presence of Platinum(II), these ligands preferentially adopt a bridging mode , linking two metal centers to form dinuclear complexes (e.g.,

).

Electronic Isolation (The "Insulator" Effect)

Unlike conjugated linkers (e.g., pyrazine), the saturated hexyl chain of DMHDA acts as an electronic insulator.

-

Charge Transfer: There is effectively zero intervalence charge transfer (IVCT) between metal centers linked by DMHDA.

-

Drug Design Implication: In dinuclear Pt drugs, the two metal centers act independently in terms of redox potential but cooperatively in terms of DNA binding (forming long-range interstrand crosslinks).

Caption: The flexible C6 backbone disfavors chelation (red path) due to entropic penalties, driving the ligand toward bridging coordination (green path) essential for dinuclear drug architectures.

Applications in Metallodrug Design

Dinuclear Platinum(II) Agents (The BBR3464 Paradigm)

While cisplatin forms intrastrand crosslinks, dinuclear complexes utilizing flexible diamine linkers (like DMHDA) form long-range interstrand crosslinks .

-

Mechanism: The flexible linker allows the two Pt centers to span 4–6 base pairs.

-

Electronic Role: The positive charge on the protonated secondary amines (at physiological pH if not coordinated) or the global charge of the dinuclear complex enhances electrostatic attraction to the anionic DNA backbone.

Steric Protection of Pt(IV) Prodrugs

For the 2,5-dimethyl-2,5-hexanediamine isomer:

-

Problem: Pt(IV) prodrugs must survive the bloodstream (high thiol concentration) to be reduced inside the tumor.

-

Solution: The bulky gem-dimethyl groups on the

-carbons provide a "steric umbrella," slowing down the kinetics of reduction and substitution by blood serum proteins (albumin/glutathione).

Experimental Characterization Protocols

To validate the electronic properties of these ligands in a new complex, the following workflow is recommended.

Determination of Donor Strength (pKa & NMR)

Objective: Quantify the

-

Potentiometric Titration:

-

Dissolve 1.0 mM ligand in 0.1 M

(ionic strength adjuster). -

Titrate with 0.1 M HCl under

atmosphere. -

Data Output: Calculate

and

-

-

NMR Spectroscopy:

-

Synthesize the

or -

Record

NMR in -

Analysis: The chemical shift (

) is sensitive to the electron density at the metal. A shift upfield (lower frequency) relative to a reference (e.g., en) indicates stronger

-

Cyclic Voltammetry (Redox Isolation)

Objective: Confirm the "insulating" nature of the hexane linker.

-

Setup: Three-electrode cell (Glassy carbon working, Pt wire counter, Ag/AgCl reference).

-

Solvent: DMF + 0.1 M

. -

Protocol: Scan from -1.5 V to +1.5 V.

-

Criterion: For a dinuclear complex, if the metal centers are electronically isolated by the hexane chain, you will see a single, two-electron reduction wave (coincident reduction) rather than two distinct one-electron waves (which would imply electronic communication).

Synthesis & Purification

Note: N,N'-Dimethyl-1,6-hexanediamine is commercially available, but high purity (>99%) is required for polymerization or drug synthesis to prevent chain termination.

Purification Protocol (Distillation):

-

Drying: Dry the commercial amine over

for 24 hours to remove water (which acts as a competing ligand). -

Distillation: Perform fractional distillation under reduced pressure.

-

Storage: Store under Argon in a Schlenk flask. Carbon dioxide from air will rapidly form carbamates with the amine, deactivating it.

References

-

NIST Chemistry WebBook. N,N'-Dimethyl-1,6-hexanediamine Spectral and Chemical Properties.[3] National Institute of Standards and Technology.[4] Link

-

PubChem Compound Summary. 2,5-Dimethyl-2,5-hexanediamine (CID 90189).[5] National Center for Biotechnology Information. Link

- Reedijk, J. (2003). New clues for platinum antitumor chemistry: Kinetically controlled metal binding to DNA. Proceedings of the National Academy of Sciences. (Context on steric hindrance and DNA binding modes).

- Farrell, N. (2015). Multi-nuclear Platinum Drugs: From Bench to Bedside. Chemical Society Reviews. (Mechanistic details on long-chain diamine linkers).

-

Sigma-Aldrich. Product Specification: N,N'-Dimethyl-1,6-hexanediamine.[2]Link

Sources

- 1. N,N'-Dimethyl-1,6-hexanediamine | High-Purity Reagent [benchchem.com]

- 2. N,N'-DIMETHYL-1,6-HEXANEDIAMINE CAS#: 13093-04-4 [m.chemicalbook.com]

- 3. 2,5-Hexanediol, 2,5-dimethyl- [webbook.nist.gov]

- 4. 2,5-Hexanediamine, 2,5-dimethyl- [webbook.nist.gov]

- 5. 2,5-Hexanediamine, 2,5-dimethyl- | C8H20N2 | CID 90189 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Catalytic Architecture of (3S,4S)-2,5-Dimethylhexane-3,4-diamine: Mechanisms, Ligand Design, and Asymmetric Workflows

Executive Summary

In the landscape of asymmetric catalysis, the precise engineering of a catalyst's chiral pocket dictates the stereochemical outcome of the reaction. While aromatic diamines like 1,2-diphenylethylenediamine (DPEN) are ubiquitous, (3S,4S)-2,5-dimethylhexane-3,4-diamine (also known as S,S-DMHDA or S,S-1,2-diisopropyl-1,2-ethanediamine) provides a uniquely aliphatic, highly compressed steric environment. Synthesized efficiently via the diaza-Cope rearrangement (DCR) to achieve >99% enantiopurity[1], this C2-symmetric vicinal diamine is emerging as a critical ligand for transition-metal catalysis and the dynamic covalent assembly of chiral microenvironments.

This technical guide explores the mechanistic rationale behind S,S-DMHDA, detailing its structural dynamics, its role in Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH), and its advanced application in the synthesis of porous organic cages (POCs).

Structural Dynamics: The Aliphatic Chiral Pocket

The efficacy of S,S-DMHDA is rooted in its conformational rigidity. Unlike unbranched aliphatic diamines, the bulky isopropyl groups at the C2 and C5 positions exert significant steric repulsion against the backbone.

The N-C-C-N Dihedral Compression: The steric bulk of the isopropyl functionality forces the two primary amines into a highly compressed geometry, significantly reducing the N-C-C-N dihedral angle compared to standard ethylenediamine derivatives[2].

-

Causality in Metal Coordination: This pre-organization lowers the entropic cost of bidentate chelation to transition metals (e.g., Ru, Ir, Rh). The purely aliphatic nature of the isopropyl groups eliminates competitive π-π stacking interactions with aromatic substrates, ensuring that enantiodiscrimination is driven purely by steric repulsion.

-

Causality in Dynamic Covalent Chemistry: In the synthesis of macrocycles, this close N-N positioning kinetically favors the formation of aminal intermediates over imines, dictating specific thermodynamic chaperoning during synthesis[3].

Mechanism of Asymmetric Transfer Hydrogenation (ATH)

When complexed with Ruthenium(II), S,S-DMHDA operates via an outer-sphere bifunctional mechanism (Noyori-type). The diamine does not merely anchor the metal; its N-H protons actively participate in the catalytic cycle.

-

Activation: The 16-electron Ru-amide complex is the true active species.

-

Hydride Transfer: Isopropanol (the solvent and hydride donor) transfers a hydride to the Ru center and a proton to the amide nitrogen, generating an 18-electron Ru-H/N-H complex.

-

Stereoselective Delivery: The prochiral ketone enters the chiral pocket. A highly organized six-membered transition state forms, where the N-H hydrogen-bonds to the carbonyl oxygen, and the Ru-H delivers the hydride to the carbonyl carbon simultaneously.

Outer-sphere bifunctional mechanism of Ru-(3S,4S)-DMHDA catalyzed transfer hydrogenation.

Advanced Applications: Chiral Porous Organic Cages (POCs)

Beyond small-molecule catalysis, S,S-DMHDA is utilized to build discrete, highly soluble porous organic cages (like CC21) that serve as chiral catalytic microenvironments.

However, the synthesis of CC21 from 1,3,5-triformylbenzene (TFB) and S,S-DMHDA presents a unique mechanistic challenge. Because the isopropyl groups force the amines into close proximity, the reaction kinetically falls into an "aminal trap," halting the desired imine condensation[3]. To bypass this dead-end, researchers introduce a mono-amine (e.g., isobutylamine) to facilitate transimination, dynamically guiding the system toward the thermodynamically stable [4+6] imine cage.

Reaction pathways in CC21 synthesis showing competitive aminal vs. imine cage formation.

Quantitative Data: Ligand Comparison

The choice of diamine drastically alters the steric environment. The table below summarizes the structural and performance metrics of S,S-DMHDA against industry standards.

| Diamine Ligand | Substituent | Nature of Steric Bulk | N-C-C-N Dihedral Preference | Application Profile |

| (S,S)-DPEN | Phenyl | Aromatic, planar | ~60° (Standard) | Broad-spectrum ATH; susceptible to π-π interference. |

| (S,S)-DACH | Cyclohexyl | Aliphatic, fused ring | ~60° (Rigid chair) | Jacobsen epoxidation; rigid but less modular. |

| (3S,4S)-DMHDA | Isopropyl | Aliphatic, branched | <60° (Compressed) | High-specificity ATH; dynamic covalent macrocycles. |

Self-Validating Experimental Protocols

Protocol A: Ru-(S,S)-DMHDA Catalyzed ATH of Acetophenone

This protocol establishes a self-validating workflow for generating the active catalyst and executing the hydrogenation.

-

Step 1: Precatalyst Formation

-

Action: Combine 0.5 mol% [RuCl2(p-cymene)]2 and 1.1 mol% (3S,4S)-DMHDA in anhydrous isopropanol. Heat to 80°C for 1 hour under Argon.

-

Causality: Heating overcomes the activation energy required to displace a chloride ligand, allowing the diamine to form a stable bidentate chelate.

-

Validation Checkpoint: The initial heterogeneous orange suspension must transition to a clear, homogenous yellow-brown solution. A persistent suspension indicates incomplete complexation (often due to wet solvent).

-

-

Step 2: Catalyst Activation

-

Action: Cool to room temperature. Inject a 0.1 M solution of t-BuOK in isopropanol (5 mol%).

-

Causality: The strong base abstracts the remaining chloride and the amine proton, generating the highly reactive 16-electron Ru-amide species.

-

Validation Checkpoint:Critical Visual Cue. An immediate color shift from yellow-brown to deep purple/red must be observed. If the solution remains brown, the base has failed to generate the active species (likely due to atmospheric CO2/H2O quenching).

-

-

Step 3: Hydrogenation

-

Action: Add acetophenone (1.0 equiv). Stir at 25°C.

-

Validation Checkpoint: Monitor via chiral GC. The reaction should achieve >95% conversion within 12 hours, yielding (R)-1-phenylethanol with >90% ee.

-

Protocol B: Dynamic Covalent Synthesis of CC21 Chiral Cage

Based on the optimized parameters for overcoming the aminal trap[3].

-

Step 1: Reagent Preparation

-

Action: Dissolve 1,3,5-triformylbenzene (TFB, 4 equiv) in CHCl3. In a separate vial, dissolve (3S,4S)-DMHDA (6 equiv) and isobutylamine (1 equiv) in CHCl3.

-

Causality: Isobutylamine acts as a thermodynamic chaperone. Without it, the compressed dihedral angle of DMHDA drives the reaction irreversibly into an aminal dead-end[3].

-

-

Step 2: Dynamic Assembly

-

Action: Combine the solutions at room temperature. Add a catalytic drop of trifluoroacetic acid (TFA). Stir for 72 hours.

-

Causality: TFA accelerates dynamic transimination, allowing kinetically trapped aminals to revert to free aldehydes/amines and re-assemble into the thermodynamically favored [4+6] imine cage.

-

Validation Checkpoint: Track via 1H NMR. The disappearance of the broad aminal multiplet (~4.5 ppm) and the emergence of a sharp, highly symmetric imine singlet (~8.2 ppm) confirms successful cage assembly[4].

-

References

-

Competitive aminal formation during the synthesis of a highly soluble, isopropyl-decorated imine porous organic cage. Chemical Communications (RSC Publishing), 2023.

-

Hydrogen bond-directed stereospecific interactions in (A) general synthesis of chiral vicinal diamines and (B) generation of helical chirality. Aldrichimica Acta, Volume 41, No. 3, Sigma-Aldrich, 2008.

Sources

A Comprehensive Technical Guide to the Coordination Chemistry of (3S,4S)-2,5-Dimethylhexane-3,4-diamine with Transition Metals

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral vicinal diamines are of paramount importance in modern chemistry, serving as critical ligands in asymmetric catalysis and as foundational components in the synthesis of pharmaceuticals.[1] This guide delves into the coordination chemistry of a promising, yet underexplored, C2-symmetric ligand: (3S,4S)-2,5-Dimethylhexane-3,4-diamine. While direct experimental literature on the coordination complexes of this specific diamine is nascent, this document provides a comprehensive, in-depth technical overview based on established principles of coordination chemistry and by drawing analogies to structurally similar, sterically hindered C2-symmetric diamine ligands. We will explore the synthesis of this ligand, predict its coordination behavior with various transition metals, discuss the expected structural and stereochemical features of the resulting complexes, and propose potential applications in catalysis and materials science. This guide is intended to serve as a foundational resource to stimulate and guide future research in this promising area.

Introduction: The Significance of C2-Symmetric Diamines in Coordination Chemistry

The quest for enantiomerically pure compounds is a central theme in contemporary chemical research, with profound implications for the pharmaceutical, agrochemical, and fine chemical industries.[2] Asymmetric catalysis, which employs chiral catalysts to stereoselectively produce one enantiomer of a chiral product, has emerged as the most efficient and elegant solution to this challenge.[2] Within the vast landscape of chiral ligands, C2-symmetric vicinal diamines have garnered a privileged status.[2] Their unique structural and electronic properties, including a C2-symmetric backbone, strong coordinating ability, and tunable steric and electronic features, make them exceptional ligands for a wide array of transition metal-catalyzed enantioselective transformations.[2]

The coordination of a C2-symmetric diamine to a metal center creates a chiral environment, enabling the transfer of stereochemical information from the ligand to the substrate during a catalytic reaction. The predictable stereochemical outcomes and high enantioselectivities achieved with these ligands have made them indispensable in modern synthetic chemistry.

This guide focuses on (3S,4S)-2,5-Dimethylhexane-3,4-diamine, a chiral diamine characterized by the presence of bulky isopropyl-like substituents. This steric hindrance is anticipated to play a crucial role in its coordination chemistry, influencing the stability, structure, and reactivity of its metal complexes.

Synthesis of (3S,4S)-2,5-Dimethylhexane-3,4-diamine

While a specific, optimized synthesis for (3S,4S)-2,5-Dimethylhexane-3,4-diamine is not extensively documented, a plausible and efficient route can be designed based on established methodologies for the synthesis of C2-symmetric vicinal diamines. A practical approach involves the reductive dimerization of N-acylpyridinium salts or related heterocycles, a method known for its utility in creating novel enantiopure C2-symmetric diamines.[3]

Proposed Synthetic Protocol:

A potential synthetic pathway is outlined below. This protocol is a representative example and may require optimization for this specific target molecule.

Caption: Proposed synthetic workflow for (3S,4S)-2,5-Dimethylhexane-3,4-diamine.

Step-by-Step Methodology:

-

Imine Formation: React 2,5-dimethyl-3-hexanone with a chiral amine auxiliary, such as (R)- or (S)-1-phenylethylamine, to form the corresponding chiral imine. This step introduces the initial stereochemical control.

-

Reductive Coupling: Subject the chiral imine to a reductive coupling agent. A low-valent titanium reagent, generated in situ from TiCl4 and a reducing agent like zinc dust, is a common choice for such transformations. This step facilitates the C-C bond formation between two imine molecules, leading to the diamine backbone. The stereochemistry of this step is directed by the chiral auxiliary.

-

Hydrolysis and Removal of Auxiliary: Acidic hydrolysis of the resulting product will cleave the chiral auxiliary, yielding the desired (3S,4S)-2,5-Dimethylhexane-3,4-diamine.

-

Purification: The final product can be purified by distillation or chromatography to achieve high enantiomeric purity.

Predicted Coordination Chemistry with Transition Metals

(3S,4S)-2,5-Dimethylhexane-3,4-diamine is expected to act as a bidentate chelating ligand, coordinating to a metal center through its two nitrogen atoms to form a stable five-membered ring. The coordination behavior will be significantly influenced by the steric bulk of the 2,5-dimethylhexane backbone.

Coordination Modes and Chelate Ring Conformation